
2-Chlor-N-(2,4-Difluorphenyl)acetamid
Übersicht
Beschreibung
“2-chloro-N-(2,4-difluorophenyl)acetamide” is a chlorinated organic compound with the molecular formula C8H6ClF2NO . It is a solid substance and has a molecular weight of 205.59 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2,4-difluorophenyl)acetamide” consists of a central carbon atom bonded to a chlorine atom, an amide group (NH2), and a 2,4-difluorophenyl group . The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-chloro-N-(2,4-difluorophenyl)acetamide” is a solid substance . It has a molecular weight of 205.59 . The InChI code for this compound is 1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulose-Wirkung
Die Verbindung wurde bei der Entwicklung und Synthese von Indol-basierten fluorierten Chalkonen und deren Benzolsulfonamid-Analoga verwendet . Diese Verbindungen haben eine starke antibakterielle und antituberkulose Wirkung gezeigt .
Antioxidative Aktivität
Einige Derivate der Verbindung haben antioxidative Aktivität gezeigt . Beispielsweise wurde festgestellt, dass Sulfonamidderivate eine moderate antioxidative Aktivität aufweisen .
Zytotoxizität
Sulfonamidderivate der Verbindung haben eine moderate Zytotoxizität gegenüber der Caco-2-Zelllinie gezeigt . Sie hatten keine nennenswerte Zytotoxizität gegenüber MCF-7-Zelllinien .
Antifungal Aktivität
Fluorierte Chalkon-Derivate der Verbindung haben eine wirksame antifungale Aktivität gegen C. albicans gezeigt .
Medizinische Chemie
Fluorierte Moleküle, wie diese Verbindung, haben in der medizinischen Chemie und Pharmazie großes Forschungsinteresse geweckt . Sie wurden bei der Entwicklung neuer Medikamente und Therapien eingesetzt .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(2,4-difluorophenyl)acetamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed that this compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-chloro-N-(2,4-difluorophenyl)acetamide’s action are currently under investigation. As more research is conducted, a clearer picture of the compound’s effects will emerge .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-(2,4-difluorophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein tyrosine phosphatases, such as SHP-1 and PTP1B . These interactions are crucial as they can modulate signaling pathways and cellular responses. The compound’s ability to form stable complexes with these enzymes highlights its potential as a biochemical tool for studying enzyme functions and regulations.
Cellular Effects
The effects of 2-Chloro-N-(2,4-difluorophenyl)acetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(2,4-difluorophenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA-binding proteins, thereby modulating transcriptional and post-transcriptional processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-(2,4-difluorophenyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature
Dosage Effects in Animal Models
The effects of 2-Chloro-N-(2,4-difluorophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of the compound have been associated with cellular toxicity and adverse physiological responses . Understanding the dosage thresholds is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
2-Chloro-N-(2,4-difluorophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Detailed studies on its metabolic pathways can provide insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-N-(2,4-difluorophenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of 2-Chloro-N-(2,4-difluorophenyl)acetamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPPVAAGWXKMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352863 | |
| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96980-65-3 | |
| Record name | 2-Chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96980-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,4-difluorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



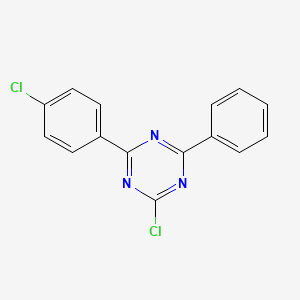

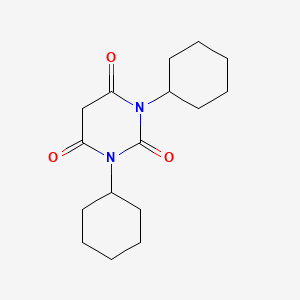
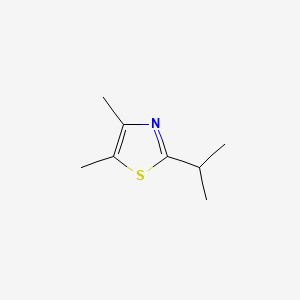
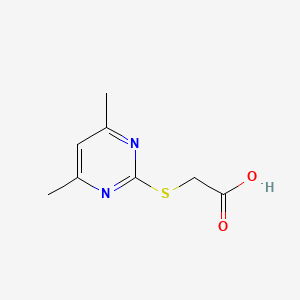
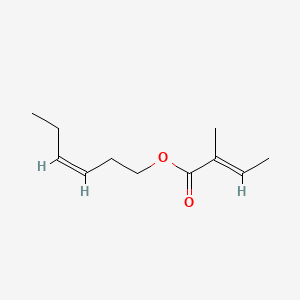


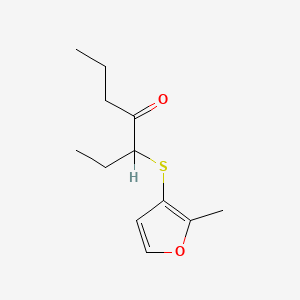

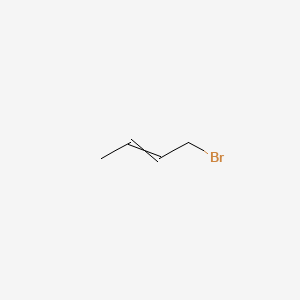
![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)